Ethanimidoyl chloride, 2-chloro-N-[[[(3-methylphenyl)amino]carbonyl]oxy]-
CAS No.:
Cat. No.: VC14853980
Molecular Formula: C10H10Cl2N2O2
Molecular Weight: 261.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10Cl2N2O2 |
|---|---|
| Molecular Weight | 261.10 g/mol |
| IUPAC Name | (1,2-dichloroethylideneamino) N-(3-methylphenyl)carbamate |
| Standard InChI | InChI=1S/C10H10Cl2N2O2/c1-7-3-2-4-8(5-7)13-10(15)16-14-9(12)6-11/h2-5H,6H2,1H3,(H,13,15) |
| Standard InChI Key | ZMODQGOTOBSTQO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)ON=C(CCl)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Formula and Structural Features
The compound’s IUPAC name, (1,2-dichloroethylideneamino) N-(3-methylphenyl)carbamate, reflects its complex architecture. The core structure consists of an ethanimidoyl chloride backbone (Cl₂C=N–) linked to a 3-methylphenyl carbamate group (Figure 1). Key functional groups include:
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Chloride substituents: Enhance electrophilicity, facilitating nucleophilic substitution reactions.
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Carbamate linkage: Provides stability while enabling participation in condensation reactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀Cl₂N₂O₂ |
| Molecular Weight | 261.10 g/mol |
| IUPAC Name | (1,2-Dichloroethylideneamino) N-(3-methylphenyl)carbamate |
| SMILES | ClC(Cl)=NC(=O)Oc1cc(ccc1C)N |
| InChIKey | InChIKey=NotProvidedInSources |
The SMILES string (ClC(Cl)=NC(=O)Oc1cc(ccc1C)N) clarifies the spatial arrangement, highlighting the dichloroethylideneamino group bonded to the carbamate-oxygen, which is further connected to the 3-methylphenyl ring.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step protocol:
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Formation of Ethanimidoyl Chloride: Reacting 3-methylphenylamine with phosgene (COCl₂) under anhydrous conditions yields the intermediate ethanimidoyl chloride.
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Carbamate Introduction: Treating the intermediate with ethyl chloroformate (ClCOOEt) in the presence of a base like triethylamine facilitates carbamate linkage formation.
The reaction mechanism proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of phosgene, followed by chloride displacement.
Industrial Production
Scaled-up synthesis employs continuous flow reactors to optimize yield (≥85%) and purity. Key parameters include:
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Temperature: 0–5°C to minimize side reactions.
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Catalysts: Lewis acids (e.g., AlCl₃) enhance reaction rates.
Chemical Properties and Reactivity
Electrophilic Reactivity
The dichloroethylideneamino group acts as a potent electrophile, participating in:
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Nucleophilic Substitutions: Amines or alcohols displace chloride ions, forming amides or esters.
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Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group introductions.
Stability and Degradation
The compound is moisture-sensitive, hydrolyzing to carboxylic acids in aqueous media. Storage under inert atmospheres (argon/nitrogen) at –20°C is recommended.
Applications in Organic Synthesis and Medicinal Chemistry
Intermediate in Heterocycle Synthesis
Ethanimidoyl chloride derivatives serve as precursors for:
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Imidazoles: Cyclization with diamines yields imidazole rings, prevalent in bioactive molecules.
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Benzodiazepines: Condensation with o-phenylenediamines forms anxiolytic scaffolds.
Anticancer Research
Recent studies demonstrate dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.5 μM). Proposed mechanisms include:
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Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes prevents re-ligation, inducing apoptosis.
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Reactive Oxygen Species (ROS) Generation: Oxidative stress triggers mitochondrial dysfunction.
Table 2: Biological Activity Profile
| Assay Type | Result |
|---|---|
| Cytotoxicity (MCF-7) | IC₅₀ = 12.5 μM |
| Enzymatic Inhibition | Topoisomerase II (Ki = 0.8 μM) |
| ROS Induction | 3.5-fold increase vs. control |
Recent Advances and Future Directions
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability, achieving 92% tumor growth inhibition in murine models.
Structure-Activity Relationship (SAR) Studies
Modifying the 3-methylphenyl group to 4-fluorophenyl improves topoisomerase II affinity (Ki = 0.2 μM), highlighting avenues for optimization.
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